![molecular formula C18H21NO B14365885 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol CAS No. 90136-97-3](/img/structure/B14365885.png)
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a prop-2-en-1-yl group.
Preparation Methods
The synthesis of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-(dimethylamino)methylphenol with prop-2-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives .
Scientific Research Applications
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The phenyl and prop-2-en-1-yl groups contribute to the compound’s overall hydrophobicity, allowing it to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar compounds to 2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol include:
2-(Dimethylamino)methylphenol: This compound lacks the prop-2-en-1-yl group, making it less hydrophobic and potentially less effective in certain applications.
2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)aniline: This compound has an aniline group instead of a phenol group, which can alter its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of hydrophobicity and reactivity, making it versatile for various applications .
Properties
CAS No. |
90136-97-3 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-[2-[2-[(dimethylamino)methyl]phenyl]prop-2-enyl]phenol |
InChI |
InChI=1S/C18H21NO/c1-14(12-15-8-5-7-11-18(15)20)17-10-6-4-9-16(17)13-19(2)3/h4-11,20H,1,12-13H2,2-3H3 |
InChI Key |
GNADTMYSIPTSDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C(=C)CC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


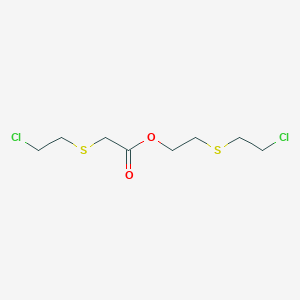
![S-Ethyl [2-(4-chlorophenyl)ethyl]methylcarbamothioate](/img/structure/B14365810.png)

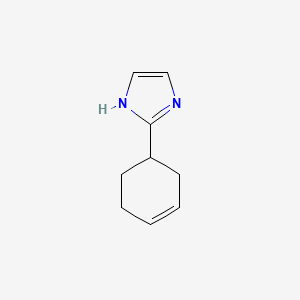
![3-([1,1'-Biphenyl]-4-yl)-3-methoxy-2-benzofuran-1(3H)-one](/img/structure/B14365841.png)
![Diethyl {3-[(dimethoxyphosphoryl)oxy]prop-2-en-1-yl}phosphonate](/img/structure/B14365842.png)
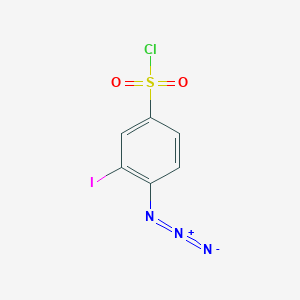

![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
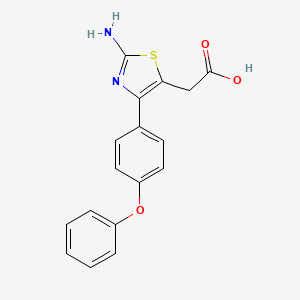
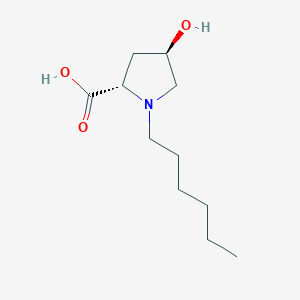

![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
